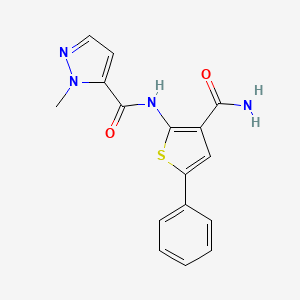

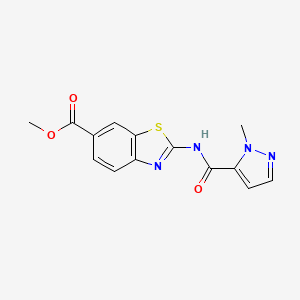

![molecular formula C16H16FN5OS B6530229 4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1019096-96-8](/img/structure/B6530229.png)

4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic compound that contains a pyrazole ring, a piperazine ring, and a benzothiazole ring . Pyrazoles are known for their diverse pharmacological effects, including potential antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of fluorine-containing pyrazoles has been boosted in the past decades due to the interesting properties that confer these building blocks in pharmaceutical and agricultural active ingredients . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of the compound “this compound” would be more complex due to the presence of additional functional groups and rings.Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reactions offer high selectivity and wide substrate scope .Scientific Research Applications

4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole has been used widely in scientific research, primarily due to its ability to selectively bind to certain proteins, modulate protein-protein interactions, and act as a ligand for various enzymes. In particular, this compound has been used to study the structure and function of proteins involved in drug metabolism, signal transduction, and protein-protein interactions. It has also been used to study the pharmacological effects of drugs on proteins, as well as to identify novel drug targets and to develop new drugs.

Mechanism of Action

4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole has been shown to interact with proteins through a variety of mechanisms. It has been shown to interact with proteins through hydrogen bonding, electrostatic interactions, hydrophobic interactions, and covalent bonds. The exact mechanism of action of this compound depends on the target protein, but it is generally thought to act as a ligand that binds to the target protein, modulating its activity.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of enzymes involved in drug metabolism, signal transduction, and protein-protein interactions. It has also been shown to modulate the expression of genes involved in cell growth and differentiation. In addition, it has been shown to possess anti-inflammatory, anti-viral, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole in laboratory experiments has several advantages. First, it is a small molecule, which makes it easy to synthesize and manipulate. Second, it is selective in its binding to proteins, which allows for the study of specific proteins. Third, it can be used to modulate protein-protein interactions, which can be used to study the function of proteins. Finally, it can be used to identify novel drug targets and to develop new drugs.

However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not very stable and can be degraded by heat, light, and moisture. Second, it is not very soluble in water, which can make it difficult to use in some experiments. Finally, it can be toxic if used in high concentrations.

Future Directions

The future of 4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is very promising. It has already been used to study the structure and function of proteins involved in drug metabolism, signal transduction, and protein-protein interactions. In addition, it has been used to identify novel drug targets and to develop new drugs. In the future, this compound could be used to further understand the structure and function of proteins, as well as to develop new drugs. It could also be used to study the effects of drugs on proteins and to develop new therapeutic strategies. Finally, it could be used to study the effects of environmental toxins on proteins and to develop strategies to reduce their toxicity.

Synthesis Methods

4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole can be synthesized using a variety of methods. The most commonly used method involves the reaction of 4-fluoro-2-nitrobenzene with 1-methyl-1H-pyrazole-5-carbonyl piperazine in the presence of a base (e.g. potassium carbonate). This reaction results in the formation of this compound. Other methods of synthesis include the reaction of 4-fluoro-2-nitrobenzene with 1-methyl-1H-pyrazole-5-carbonyl piperazine in the presence of a catalyst (e.g. palladium on carbon), and the reaction of 4-fluoro-2-nitrobenzene with 1-methyl-1H-pyrazole-5-carbonyl piperazine in the presence of an acid (e.g. trifluoroacetic acid).

properties

IUPAC Name |

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5OS/c1-20-12(5-6-18-20)15(23)21-7-9-22(10-8-21)16-19-14-11(17)3-2-4-13(14)24-16/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJZCBIHBAWYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530148.png)

![N-[(2,6-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530156.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530187.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530194.png)

![methyl 4-[2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazol-4-yl]benzoate](/img/structure/B6530205.png)

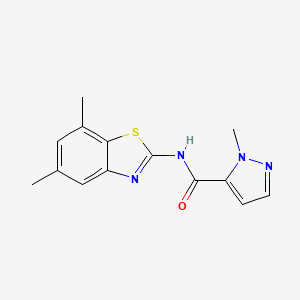

![4,6-difluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530226.png)

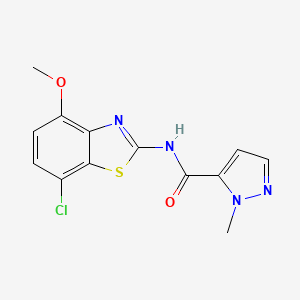

![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)